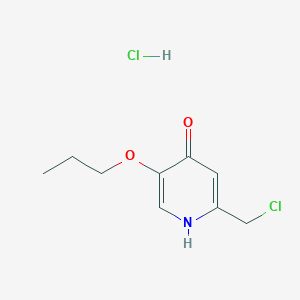

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

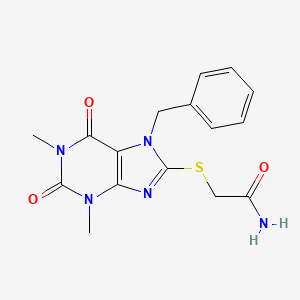

The compound "2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated pyridine derivatives, which are structurally related to the compound . These derivatives are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can involve different strategies, such as directed ortho metalation using superbases , chlorination of hydroxypyridines , and cyclization reactions . For example, the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a related compound, was achieved in a multi-step process starting from commercially available materials . Similarly, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is characterized by the presence of a chlorine atom, which can significantly influence the electronic properties of the molecule. The position of the chlorine atom, as well as other substituents on the pyridine ring, can affect the reactivity and interaction with biological targets . For instance, the introduction of hydroxyl and chlorine moieties on 2,4-diaryl-5H-indeno[1,2-b]pyridines has been shown to enhance topoisomerase inhibitory activity and cytotoxicity against various cancer cell lines .

Chemical Reactions Analysis

Chlorinated pyridines can undergo a variety of chemical reactions, including lithiation , radiosynthesis , and reactions with amines to form novel anticancer agents . The reactivity of the chlorine atom allows for further functionalization of the pyridine ring, which is crucial for the development of new pharmaceuticals and agrochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by the substituents on the pyridine ring. These properties include solubility, boiling and melting points, and stability, which are important for the practical application of these compounds. For example, the chlorination of 2-hydroxy-1,4-dihydropyridines resulted in derivatives with more potent vasodilative and hypotensive activities than their non-chlorinated counterparts . Additionally, the introduction of a chloromethyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties .

Applications De Recherche Scientifique

Complexation and Molecular Interactions

Research by Zimmerman et al. (1991) investigated the complexation behavior of molecular tweezers with active site carboxylic acids, which could be relevant to understanding the interactions involving pyridine derivatives like 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride. The study found that the microenvironment around the carboxylic acid group significantly alters its complexation behavior, which is crucial for designing molecular recognition systems and sensors (Zimmerman, Wu, & Zeng, 1991).

Polymer Synthesis and Drug Delivery

Babazadeh (2008) described the design, synthesis, and in vitro evaluation of vinyl ether-type polymeric prodrugs, indicating the potential of pyridine derivatives in forming polymers for controlled drug release applications. This research could be extended to 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride for developing new polymeric materials (Babazadeh, 2008).

Catalytic Applications

The study by Liu et al. (2014) on 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation of inert alcohols underlines the catalytic potential of pyridine derivatives. This research highlights the possibility of employing 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride in similar catalytic roles, especially in organic synthesis (Liu, Ma, Liu, & Wang, 2014).

Adsorption and Environmental Applications

Khan and Akhtar (2011) explored the adsorption behavior of certain compounds on nano-composite materials, which can be relevant to environmental cleanup and sensor design. This indicates the potential application of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride in environmental science, particularly in the development of adsorptive materials (Khan & Akhtar, 2011).

Solubility and Material Properties

The solubility of 2-chloro-5-chloromethylpyridine, a compound similar to 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride, in various solvents was studied by Shi, Li, and Zhou (2010), providing essential data for industrial design and theoretical studies. This research could be directly applicable to understanding the solubility and material properties of 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride, which is crucial for its practical applications (Shi, Li, & Zhou, 2010).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.

Orientations Futures

This involves discussing potential future research directions, such as new synthesis methods, applications, or areas of study.

For a specific compound, these details would be gathered from various sources, including scientific literature, databases, and safety data sheets. However, please note that not all compounds will have extensive information available, particularly if they are not commonly used or studied. If you have a different compound or a more specific question about this compound, feel free to ask!

Propriétés

IUPAC Name |

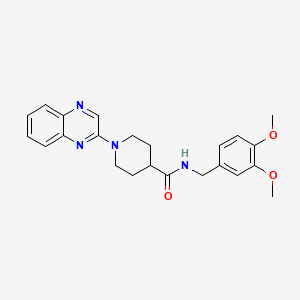

2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFLAYGTEBPWPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CNC(=CC1=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)

![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)

![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)